

Harmalol Hydrochloride as a Monoamine Oxidase Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	Harmalol hydrochloride	
Cat. No.:	B191369	Get Quote

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This technical guide provides a comprehensive overview of **harmalol hydrochloride**'s role as a monoamine oxidase (MAO) inhibitor. Harmalol, a β -carboline alkaloid found in plants such as Peganum harmala, is an active metabolite of harmaline and has demonstrated significant inhibitory effects on monoamine oxidase, particularly the MAO-A isoform.[1] This document consolidates quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Quantitative Data: Inhibitory Activity of Harmalol

Harmalol exhibits potent and selective inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. The following table summarizes the key quantitative data regarding its inhibitory potency, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).



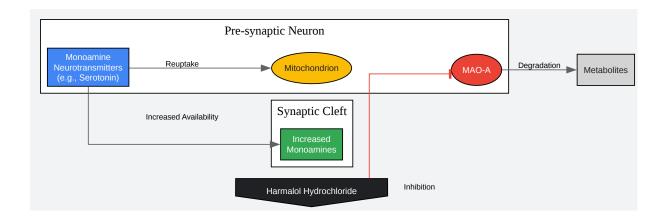
Compound	Enzyme	IC50 Value	Source Organism for Enzyme	Reference
Harmalol	МАО-А	0.66 μΜ	Human (Recombinant)	[1]
Harmalol	МАО-А	480 nM (0.48 μM)	Human	[2]

Data on the direct inhibition of MAO-B by isolated harmalol is limited in the reviewed literature, with studies on related extracts and compounds suggesting that β -carbolines are generally poor inhibitors of MAO-B.[2][3]

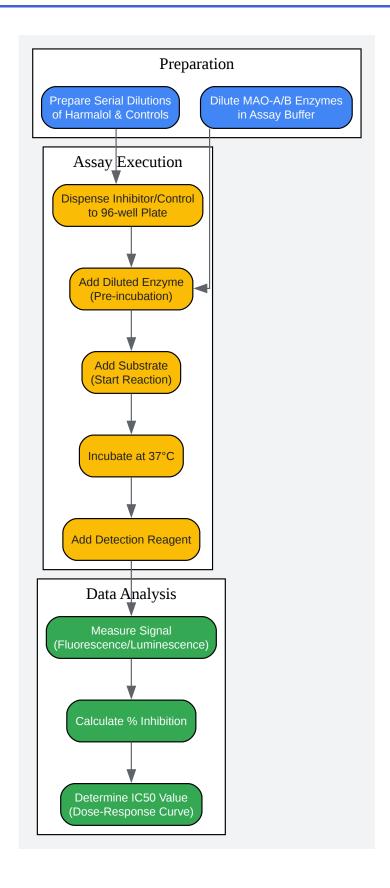
Signaling Pathway: Monoamine Oxidase Inhibition

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] Inhibition of MAO-A by compounds such as harmalol prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This mechanism is the basis for the therapeutic effects of many antidepressant and anti-anxiety medications.[4]

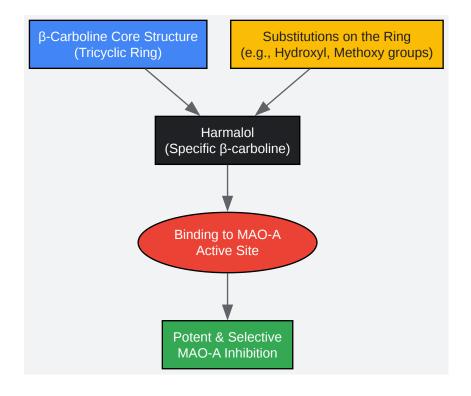












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